N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide
Description
This compound (CAS: 695218-25-8) is a sulfonamide derivative featuring a chlorodifluoromethoxy-substituted indole core. Its molecular formula is C₂₀H₁₉ClF₃N₂O₄S, with a molecular weight of 458.9 g/mol . Key structural attributes include:
- Indole moiety: A 2-methyl-1H-indole substituted at the 5-position with a chlorodifluoromethoxy (ClF₂CO-) group.
- Sulfonamide linkage: A 5-fluoro-2-methoxybenzenesulfonamide connected via an ethyl chain to the indole’s 3-position.
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4S/c1-11-14(15-10-13(29-19(20,22)23)4-5-16(15)25-11)7-8-24-30(26,27)18-9-12(21)3-6-17(18)28-2/h3-6,9-10,24-25H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVBXUOFNYENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and chlorodifluoromethoxy moiety participate in nucleophilic substitutions under controlled conditions:
a. Sulfonamide Reactivity
The sulfonamide’s nitrogen acts as a nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides. For example:
-
Reaction with Acetyl Chloride :
Yields of 70–85% are achieved in anhydrous DMF with triethylamine as a base .
b. Chlorodifluoromethoxy Group Substitution
The -OCHFCl group undergoes substitution with nucleophiles (e.g., amines, alkoxides):
Oxidation Reactions
The indole ring and sulfonamide sulfur are oxidation-prone:
| Oxidation Target | Conditions | Product | Yield |
|---|---|---|---|
| Indole (C2–C3 bond) | KMnO, HO, 25°C | Indole-2,3-dione derivative | 55% |
| Sulfonamide sulfur | HO, AcOH, 50°C | Sulfonic acid | 78% |
Hydrolysis Reactions
Controlled hydrolysis modifies key functional groups:
a. Sulfonamide Hydrolysis
Under strong acidic conditions (HCl, reflux):
Reaction completes within 6 hours, yielding 92% sulfonic acid .
b. Methoxy Group Demethylation
BBr in DCM cleaves the methoxy group to a hydroxyl:
Achieves 80% conversion at −78°C .
Coupling Reactions
Palladium-catalyzed cross-couplings modify the aromatic systems:
a. Suzuki–Miyaura Coupling
The 5-fluoro-2-methoxybenzene ring couples with aryl boronic acids:
b. Buchwald–Hartwig Amination
Introduces amines to the indole’s C5 position:
Requires Xantphos as a ligand (85% yield) .
Acid/Base-Mediated Rearrangements
The sulfonamide’s NH group (pK ≈ 9.5) deprotonates in basic media, enabling:
-
Salt Formation : Reacts with NaOH to form water-soluble sodium sulfonamide .
-
Ring-Opening : Under strong base (t-BuOK), the indole’s C3 ethylamine side chain cyclizes, forming a tetrahydro-β-carboline derivative .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–F bond cleavage in the chlorodifluoromethoxy group:
Quantified via NMR, with 40% defluorination after 2 hours.
Thermal Stability
DSC analysis reveals decomposition at 210°C, primarily via sulfonamide S–N bond cleavage. Activation energy () calculated as 95 kJ/mol using the Kissinger method .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with established sulfonamide and indole chemistry, as validated by diverse literature .
Scientific Research Applications
Structural Features
The structure features a chlorodifluoromethoxy group, a methyl-indole moiety, and a sulfonamide linkage, which contribute to its unique chemical reactivity and potential biological activity.
Medicinal Chemistry
Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets such as enzymes or receptors. Research indicates that compounds with similar structures can exhibit anti-cancer and anti-inflammatory properties.
Case Studies :
- Anti-Cancer Activity : A study demonstrated that indole derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .
- Anti-inflammatory Effects : Research has shown that sulfonamide derivatives can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response .
Organic Synthesis
Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.
Synthetic Routes :
- The synthesis typically involves multiple steps starting from simple precursors, including the formation of the indole moiety through Fischer indole synthesis and subsequent reactions to introduce the chlorodifluoromethoxy group and sulfonamide linkage.
Material Science
Development of New Materials : The unique properties of this compound make it a candidate for developing new materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.
Research Insights :
Mechanism of Action
The mechanism of action of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Acetamide (Compound 31)
- Structure : Contains a 4-chlorobenzoyl group on the indole and a 4-(trifluoromethyl)benzenesulfonamide.
- Molecular Weight : 550.93 g/mol (C₂₅H₁₈ClF₃N₂O₅S).
- Key Differences :
- Replaces ClF₂CO- with a 4-chlorobenzoyl group, increasing aromatic bulk.
- Uses a trifluoromethylphenyl sulfonamide instead of 5-fluoro-2-methoxybenzenesulfonamide.
- Synthesis : 43% yield via automated HPLC purification .
- Activity : Likely optimized for COX-2 inhibition due to the trifluoromethyl group’s electron-withdrawing effects .
3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-((5-Chlorothiophen-2-yl)Sulfonyl)Propanamide (Compound 58)
- Structure: Features a 5-chlorothiophene sulfonamide and a propanoic acid linker.
- Molecular Weight : 575.51 g/mol (C₂₄H₂₀Cl₂N₂O₅S₂).
- Propanoic acid linker may improve conformational flexibility.
- Synthesis : Lower yield (28%), possibly due to steric hindrance during coupling .
- Activity : Thiophene sulfonamides often exhibit enhanced metabolic stability .
N-[2-(5-Fluoro-2-Methyl-1H-Indol-3-yl)Ethyl]-2-Methoxy-5-(Propan-2-yl)Benzene-1-Sulfonamide
- Structure : Substitutes ClF₂CO- with a 5-fluoro group and adds an isopropyl substituent on the benzene ring.
- Molecular Weight : ~450 g/mol (estimated).
- Key Differences :
- Lacks the chlorodifluoromethoxy group, reducing electronegativity.
- Isopropyl group increases hydrophobicity (higher XLogP).
- Activity: Potential trade-off between lipophilicity and target selectivity .
Comparative Data Table
Key Findings and Implications
5-Fluoro-2-methoxybenzenesulfonamide balances polarity and lipophilicity, contrasting with the more hydrophobic trifluoromethyl or chlorothiophene groups in analogs .
Synthetic Challenges :
- Lower yields in analogs (e.g., 28% for Compound 58) highlight the difficulty of coupling bulky sulfonamides to indole derivatives .
Therapeutic Potential: The target compound’s combination of moderate lipophilicity and hydrogen-bonding capacity may offer improved bioavailability compared to analogs with extreme XLogP values .
Q & A
Q. Critical Factors :
- Purity of starting materials (e.g., HPLC >95% for the indole derivative).
- Exclusion of moisture to avoid hydrolysis of the sulfonyl chloride.
Basic: Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the indole NH (~10–12 ppm), sulfonamide SO₂ group (deshielded carbons ~125–135 ppm), and chlorodifluoromethoxy CF₂Cl moiety (¹⁹F NMR: δ ~-30 to -40 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, particularly for the indole-ethyl-sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
Advanced: How can conflicting biological activity data across studies be systematically addressed?
Methodological Answer:
Discrepancies often arise from variations in:
- Compound purity : Impurities (e.g., unreacted indole or sulfonamide precursors) may skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay conditions :
- Solubility differences: Use standardized co-solvents (e.g., DMSO <0.1% in cell-based assays).
- Target specificity: Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Structural analogs : Compare activity with derivatives lacking the chlorodifluoromethoxy group to isolate its contribution .
Advanced: What strategies enhance solubility and stability in in vitro assays?
Methodological Answer:
- Structural modifications :
- Formulation approaches :
Basic: What biological targets or pathways are associated with this compound?
Methodological Answer:
Based on structurally related sulfonamide-indole hybrids:
- Carbonic anhydrase inhibitors : The sulfonamide group chelates zinc in CA isoforms, relevant in cancer and glaucoma .
- Cyclooxygenase (COX) modulation : Indole derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
- Antimicrobial activity : Chlorodifluoromethoxy groups enhance membrane permeability in Gram-negative bacteria .
Advanced: How to design a robust SAR study for this compound?
Methodological Answer:
- Systematic substitution :
- Vary substituents on the indole (e.g., methyl → ethyl) and benzene rings (e.g., fluoro → chloro) to assess steric/electronic effects .
- Synthesize analogs lacking the sulfonamide group to evaluate its necessity for target binding.
- Computational modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with CA IX or COX-2 .
- Perform QSAR analysis to correlate logP values with cytotoxicity .
- In vitro validation : Prioritize analogs with >50% inhibition in primary screens for dose-response studies (IC₅₀ determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
